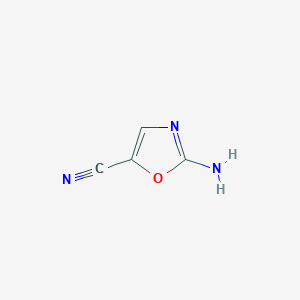

2-Aminooxazole-5-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-1,3-oxazole-5-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3O/c5-1-3-2-7-4(6)8-3/h2H,(H2,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZXADFZKJKYCGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=N1)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1418740-51-8 | |

| Record name | 2-amino-1,3-oxazole-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 2 Aminooxazole 5 Carbonitrile

Electrophilic and Nucleophilic Reactivity of the Oxazole (B20620) Ring

The oxazole ring is a π-electron-excessive heterocycle, yet the electronegativity of the nitrogen atom renders the C2 position partially electropositive and susceptible to nucleophilic attack. Conversely, electrophilic substitution reactions on the oxazole ring are generally difficult unless the ring is activated by electron-releasing substituents. pharmaguideline.comtandfonline.com When such activating groups are present, electrophilic attack occurs preferentially at the C5 position, followed by C4. tandfonline.com

The presence of the amino group at C2 and the carbonitrile group at C5 significantly modulates this inherent reactivity. The electron-donating amino group enhances the electron density of the ring, potentially facilitating electrophilic substitutions, while the electron-withdrawing carbonitrile group deactivates the ring towards electrophilic attack but may enhance its susceptibility to certain nucleophilic additions or cycloadditions.

The oxazole moiety can also act as a diene in Diels-Alder reactions. The introduction of electron-rich substituents on the ring allows for reactions with electron-poor dienophiles. pitt.edu Conversely, protonation or alkylation of the ring nitrogen makes the oxazole an electron-deficient diene, facilitating cycloaddition with electron-rich dienophiles like ethylene. nih.gov

Transformations Involving the Amino Group at Position 2

The exocyclic amino group at the C2 position is a key site for functionalization. It behaves as a nucleophile and can undergo reactions typical of primary amines. For instance, N-alkylation and N-acylation are common transformations. pharmaguideline.comtandfonline.com The Buchwald-Hartwig cross-coupling reaction has been successfully applied to 2-aminooxazoles to introduce aryl substituents on the amino group, demonstrating a versatile method for creating N,4-disubstituted 2-aminooxazoles. nih.govresearchgate.net

The nucleophilicity of the exocyclic amino group can be compared with the endocyclic nitrogen atom. In some aminoazoles, the endocyclic nitrogen is more nucleophilic, while in others, such as 2-aminothiazole (B372263), the exocyclic amino group shows higher reactivity. frontiersin.org This reactivity is crucial for designing synthetic strategies, such as condensation reactions with aldehydes to form Schiff bases or addition reactions with isothiocyanates to yield thiourea (B124793) derivatives. nih.gov

Reactions of the Carbonitrile Group at Position 5 (e.g., Hydrolysis, Cycloaddition)

One of the fundamental reactions of the nitrile group is its hydrolysis to a carboxylic acid or an amide, typically under acidic or basic conditions. This conversion provides a route to 2-aminooxazole-5-carboxylic acid derivatives, which are valuable building blocks in medicinal chemistry.

The nitrile group can also participate in cycloaddition reactions. For example, it can react with azides in [3+2] cycloaddition reactions to form tetrazoles. frontiersin.org Furthermore, the cyano group can act as a dienophile in certain Diels-Alder reactions, particularly with highly reactive dienes. mit.edu Its ability to serve as a directing, activating, or leaving group is well-documented in various chemical transformations. researchgate.net In the context of Friedländer-type reactions, 5-amino-4-cyano-1,3-oxazoles have been used to synthesize quinoline (B57606) derivatives, showcasing the utility of the cyano group in annulation strategies. researchgate.net

Inverse Electron-Demand Diels-Alder Reactions of 2-Aminooxazoles as Dienophiles

2-Aminooxazoles have been identified as effective dienophiles in inverse electron-demand Diels-Alder (IEDDA) reactions, a class of cycloadditions that are pivotal for synthesizing highly substituted heterocyclic systems. sigmaaldrich.comcrossref.org This reactivity is particularly prominent in reactions with electron-deficient dienes like 1,2,4-triazines. crossref.orgresearchgate.net The IEDDA reaction is characterized by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile (the 2-aminooxazole) and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. nih.gov

The reaction between 2-aminooxazoles and 1,2,4-triazines proceeds via an IEDDA mechanism to yield highly substituted pyridine (B92270) derivatives. researchgate.net This transformation typically occurs at high temperatures, often under solvent-free conditions, and is highly regioselective. researchgate.net The oxazole acts as the dienophile, reacting with the 1,2,4-triazine (B1199460) which serves as the electron-deficient diene. researchgate.netresearchgate.net The initial [4+2] cycloadduct undergoes a retro-Diels-Alder reaction with the extrusion of nitrogen gas, followed by subsequent steps to form the final aromatic pyridine product. nih.gov

A representative reaction involves heating a 2-amino-4-aryloxazole with a 5-aryl-1,2,4-triazine, which results in the formation of 3,6-diarylpyridines. researchgate.net This methodology provides a robust route to complex pyridine-based ligands and functional materials.

Table 1: Examples of IEDDA Reactions between 2-Aminooxazoles and 1,2,4-Triazines

| 2-Aminooxazole Substituent (R¹) | 1,2,4-Triazine Substituent (R²) | Product | Reaction Conditions | Reference |

| 4-Aryl | 5-Aryl | 3,6-Diarylpyridine | High Temperature (200 °C), Solvent-free | researchgate.net |

| 4-Aryl | 5-Cyano-6-aryl-3-(pyridin-2-yl) | 4,5-Diaryl-6-cyano-3-hydroxypyridin-2-yl fragment | High Temperature | researchgate.net |

The aza-Diels-Alder reaction can proceed through either a concerted or a stepwise mechanism. wikipedia.org In the case of IEDDA reactions involving 1,2,4,5-tetrazines, a general mechanism involves:

A [4+2] cycloaddition to form a bicyclic intermediate. nih.gov

A retro [4+2] cycloaddition, leading to the loss of a stable molecule like dinitrogen (N₂). nih.gov

Aromatization of the resulting dihydro intermediate to furnish the final heterocyclic product. nih.gov

When 2-aminooxazoles react with 1,2,4-triazines, a similar pathway is proposed. The cycloaddition is followed by the elimination of N₂ and subsequent rearrangement or elimination steps to yield the stable pyridine ring. The exact mechanism, whether concerted or stepwise, can be influenced by factors such as the substituents on both the diene and dienophile, solvent, and temperature. For instance, protonation or coordination to a Lewis acid can shift the mechanism towards a stepwise Mannich-Michael pathway. wikipedia.org

Substituents on both the 2-aminooxazole dienophile and the azadiene play a critical role in the IEDDA reaction's rate, outcome, and selectivity.

On the Dienophile (2-Aminooxazole): Electron-donating groups on the 2-aminooxazole raise the energy of its HOMO, which generally decreases the HOMO-LUMO energy gap with an electron-deficient diene, thereby accelerating the reaction. The nature and position of these substituents can also influence the regioselectivity of the cycloaddition.

On the Diene (e.g., 1,2,4-Triazine): Electron-withdrawing groups (EWGs) on the triazine ring lower the energy of its LUMO, making it more reactive in IEDDA reactions. nih.gov For example, dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate is highly reactive and participates in cycloadditions with a wide range of dienophiles, including electron-rich, neutral, and even electron-deficient ones. sigmaaldrich.comnih.gov The presence of EWGs on both the diene and dienophile can facilitate the reaction, contrary to predictions based solely on HOMO-LUMO calculations in some systems. elsevier.com This highlights the complex interplay of electronic effects that govern the reactivity in these cycloadditions.

Cascade Reactions and Tandem Processes Incorporating 2-Aminooxazole-5-carbonitrile

Cascade reactions, also known as tandem or domino reactions, are highly efficient synthetic strategies in which multiple bond-forming events occur in a single operation without the isolation of intermediates. This compound is an ideal substrate for such processes due to the presence of multiple reactive centers. The amino group can act as a nucleophile, initiating a sequence of reactions, while the nitrile group can participate in cyclization or other transformations.

Research into the reactivity of aminoazoles, a class of compounds that includes this compound, has revealed their utility in diversity-oriented synthesis of heterocycles. frontiersin.org These compounds can act as mono-, bi-, or polynucleophiles, reacting with various electrophiles to yield a diverse range of products. frontiersin.org The presence of several alternative reaction centers allows for controlled, multidirectional interactions. frontiersin.org

While specific cascade reactions starting directly from this compound are not extensively detailed in the literature, the reactivity of analogous 2-aminoazole systems provides a strong indication of its potential. For instance, multicomponent reactions (MCRs) involving various aminoazoles, aldehydes, and other reagents are common. frontiersin.org In a typical scenario, the amino group of the aminoazole initiates the cascade by reacting with a carbonyl compound, such as an aldehyde, to form an imine intermediate. This is followed by an intramolecular or intermolecular reaction involving another component to construct a new heterocyclic ring.

One notable study involved the microwave-mediated synthesis and manipulation of a 2-substituted-5-aminooxazole-4-carbonitrile library. soton.ac.uk This work highlights the modification of the core structure, suggesting its robustness and suitability for subsequent complex reactions. soton.ac.uk For example, a synthesized compound from this library, 5-(1H-pyrrol-1-yl)-4-(1H-tetrazol-5-yl)-2-(thien-2-yl)oxazole, showcases the potential for attaching multiple distinct heterocycles to the central oxazole core, likely through tandem processes. soton.ac.uk

The following table summarizes potential cascade reactions based on the known reactivity of similar aminoazole structures.

| Reaction Type | Reactants | Potential Product | Catalyst/Conditions |

| Pictet-Spengler type | This compound, Aldehyde | Fused imidazo[4,5-c]oxazole | Acidic |

| Hantzsch-type synthesis | This compound, β-ketoester, Aldehyde | Dihydropyridine fused to oxazole | Typically uncatalyzed or base-catalyzed |

| Groebke-Blackburn-Bienaymé | This compound, Aldehyde, Isocyanide | Imidazo[1,2-a]oxazole derivative | Lewis or Brønsted acid |

Metal-Catalyzed Transformations and Cross-Coupling Strategies

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. The this compound scaffold is amenable to various metal-catalyzed transformations, particularly those involving palladium catalysts.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. wikipedia.orgorganic-chemistry.org This reaction is highly versatile and has been successfully applied to a wide range of amino heterocycles, including 2-aminooxazoles. nih.gov The exocyclic amino group of this compound can react with aryl or heteroaryl halides in the presence of a palladium catalyst and a suitable base to form N-arylated products. youtube.com

The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. libretexts.orgjk-sci.com The choice of ligand for the palladium catalyst is crucial for the success of the reaction. jk-sci.com

A study on the synthesis of N,4-disubstituted 2-aminooxazoles utilized a Buchwald-Hartwig cross-coupling of a 2-aminooxazole with an aryl halide as a key step. nih.gov This demonstrates the feasibility of applying this methodology to the 2-aminooxazole core.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or ester) and an organic halide or triflate to form a C-C bond. researchgate.netlibretexts.org While the native this compound does not have a suitable leaving group for direct Suzuki-Miyaura coupling, it can be functionalized to participate in such reactions. For example, halogenation of the oxazole ring would provide a handle for cross-coupling with various aryl or heteroaryl boronic acids.

The development of efficient methods for the Suzuki-Miyaura coupling of heteroaryl nucleophiles is an active area of research. nih.gov The reaction has been successfully applied to nitrogen-rich heterocycles, even those with unprotected N-H groups, under mild conditions. nih.gov This suggests that a halogenated derivative of this compound would be a viable substrate for Suzuki-Miyaura coupling to introduce diverse substituents at the oxazole core.

The following table outlines potential metal-catalyzed cross-coupling reactions involving derivatives of this compound.

| Reaction Name | Substrates | Catalyst System | Product |

| Buchwald-Hartwig Amination | This compound, Aryl Halide | Pd(OAc)₂, Ligand (e.g., XPhos), Base (e.g., NaOt-Bu) | N-Aryl-2-aminooxazole-5-carbonitrile |

| Suzuki-Miyaura Coupling | 4-Halo-2-aminooxazole-5-carbonitrile, Arylboronic Acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 4-Aryl-2-aminooxazole-5-carbonitrile |

| Sonogashira Coupling | 4-Halo-2-aminooxazole-5-carbonitrile, Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 4-Alkynyl-2-aminooxazole-5-carbonitrile |

These metal-catalyzed transformations significantly expand the synthetic utility of the this compound scaffold, allowing for the introduction of a wide array of functional groups and the construction of novel, complex molecules.

Computational and Theoretical Studies on 2 Aminooxazole 5 Carbonitrile

Density Functional Theory (DFT) Calculations for Molecular Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and geometry of molecules. For 2-Aminooxazole-5-carbonitrile, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), can predict its optimal three-dimensional structure. These calculations yield precise bond lengths, bond angles, and dihedral angles.

DFT is also employed to calculate various molecular properties that describe the molecule's reactivity. Key reactivity descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. Other calculated parameters, such as ionization potential, electron affinity, chemical hardness, and electrophilicity index, provide a comprehensive picture of the molecule's kinetic stability and reactivity patterns. These descriptors help in predicting how this compound might behave in chemical reactions.

Natural Bond Orbital (NBO) analysis, another tool often used in conjunction with DFT, reveals details about charge distribution, hyperconjugative interactions, and the nature of bonding within the molecule. For instance, NBO analysis can quantify the delocalization of electron density from lone pairs of the amino group and oxazole (B20620) oxygen into the ring's pi-system, which is crucial for understanding the molecule's stability and electronic properties.

Table 1: Calculated Molecular Properties of a 2-Aminothiazole (B372263) Analogue using DFT This table presents data for the bioisosteric analogue 2-aminothiazole to illustrate typical values obtained from DFT calculations.

| Parameter | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Ionization Potential | 6.5 eV |

| Electron Affinity | 1.2 eV |

| Chemical Hardness (η) | 2.65 eV |

| Electrophilicity Index (ω) | 2.75 eV |

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping out the pathways of chemical reactions. For reactions involving this compound, such as its synthesis or subsequent transformations, DFT can be used to model the entire reaction coordinate. This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states.

The elucidation of a reaction mechanism involves calculating the potential energy surface. By locating the transition state—the highest energy point along the reaction path—the activation energy (energy barrier) for the reaction can be determined. A lower activation energy implies a faster reaction rate. For example, in the synthesis of related heterocyclic nitriles, computational studies have detailed the step-by-step mechanism, including Michael additions followed by intramolecular cyclization. nih.gov Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that a located transition state correctly connects the intended reactants and products.

These theoretical investigations can also explain regioselectivity and stereoselectivity in reactions where multiple products are possible. By comparing the activation energies for different pathways, the most favorable route can be predicted, providing a rationale for experimentally observed product distributions. nih.gov

Electronic Structure Analysis and Spectroscopic Property Predictions

Understanding the electronic structure is fundamental to predicting a molecule's spectroscopic properties. Time-Dependent DFT (TD-DFT) is a widely used method to calculate the electronic absorption spectra (UV-Vis) of molecules like this compound. These calculations can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The results help in assigning the electronic transitions, such as n→π* or π→π*, responsible for the observed spectral features.

Furthermore, DFT is used to predict vibrational spectra (Infrared and Raman). By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. This computed spectrum is an invaluable aid in the interpretation of experimental IR and Raman spectra, allowing for the assignment of specific vibrational modes to the observed absorption bands. For instance, characteristic frequencies for the C≡N stretch, N-H bending, and C=N stretching of the oxazole ring can be precisely identified.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated using methods like Gauge-Independent Atomic Orbital (GIAO). The predicted chemical shifts, when compared to experimental data, can confirm the molecular structure and provide detailed information about the electronic environment of each atom.

Table 2: Predicted Spectroscopic Data for a 2-Amino-Heterocycle Analogue This table illustrates the type of spectroscopic data that can be predicted through computational methods, based on studies of similar molecules.

| Spectroscopic Property | Predicted Value | Experimental Analogue |

| λmax (UV-Vis) | 255 nm | ~260 nm |

| C≡N Stretch (IR) | ~2230 cm⁻¹ | 2220-2260 cm⁻¹ |

| ¹³C Shift (C5-CN) | ~115 ppm | Varies |

| ¹H Shift (NH₂) | ~5.5 ppm | Varies |

Conformational Analysis and Tautomerism Studies

Many molecules can exist in different spatial arrangements (conformers) or as different structural isomers that can interconvert (tautomers). Computational methods are essential for studying the relative stabilities of these different forms.

For this compound, a key point of investigation is the potential for amino-imino tautomerism. The molecule can exist in the 2-amino form or the 2-imino form, where a proton has migrated from the exocyclic nitrogen to the ring nitrogen. DFT calculations can determine the relative energies of these tautomers in the gas phase and in different solvents using models like the Polarizable Continuum Model (PCM). researchgate.net Studies on the analogous 2-aminothiazole have shown the amino form to be significantly more stable. researchgate.net The calculations also allow for the determination of the energy barrier for the tautomeric interconversion.

Table 3: Relative Energies of Tautomers for 2-Aminothiazole Analogue Data for 2-aminothiazole illustrates the typical energy differences calculated between tautomers.

| Tautomer | Relative Energy (Gas Phase) | Relative Energy (Aqueous) |

| Amino Form | 0.00 kcal/mol (most stable) | 0.00 kcal/mol (most stable) |

| Imino Form | +8.5 kcal/mol | +6.2 kcal/mol |

Molecular Dynamics Simulations for Intermolecular Interactions

While DFT is excellent for studying single molecules, Molecular Dynamics (MD) simulations are used to understand the behavior of molecules in a condensed phase (like a solution or a crystal) and their interactions with other molecules. MD simulations model the movements of atoms and molecules over time based on a force field that describes the inter- and intramolecular forces.

An MD simulation of this compound in a solvent like water would reveal how the molecule interacts with its surroundings. It can provide detailed information on the formation and lifetime of hydrogen bonds between the amino group and water molecules, or between multiple molecules of this compound itself. This is critical for understanding its solubility and how it might interact with biological macromolecules, such as proteins or nucleic acids.

Analysis of the simulation trajectory can yield properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. Such analyses provide a microscopic view of solvation and intermolecular forces that govern the molecule's macroscopic behavior.

Role in Prebiotic Chemistry and Astrobiology

2-Aminooxazole as a Prebiotic Intermediate in Nucleotide Synthesis

2-Aminooxazole is recognized as a crucial intermediate in plausible prebiotic pathways that lead to the synthesis of ribonucleotides, the building blocks of RNA. rsc.orgrsc.org Its formation and subsequent reactions offer a potential solution to the long-standing problem of how sugars and nucleobases, the components of nucleotides, were formed and joined together on the early Earth. csbsju.edu This molecule is a key component in a chemical network that could have generated the essential building blocks of life from simple precursor molecules. rsc.org

The synthesis of 2-Aminooxazole is plausible under conditions presumed to exist on the early Earth. researchgate.net It can be formed from the reaction of simple, prebiotically relevant molecules such as cyanamide (B42294) and glycolaldehyde (B1209225). researchgate.netnih.gov Research has demonstrated that this reaction proceeds efficiently, with yields of over 80%. researchgate.net

A significant factor in this prebiotic synthesis is the role of inorganic phosphate (B84403). nih.govresearchgate.net Phosphate not only buffers the reaction at a neutral pH but also acts as a general acid-base catalyst, facilitating the necessary chemical transformations. nih.govresearchgate.net Theoretical studies using density functional calculations have elucidated the detailed mechanism of this formation, highlighting that phosphate catalysis is indispensable in several key steps, including the initial formation of a carbinolamine intermediate, cyclization, and subsequent water-elimination steps. researchgate.net Continuous reaction networks, driven by processes like γ radiolysis and wet-dry cycles, have been proposed, which could generate 2-aminooxazole and other important precursors from a simple starting mixture containing hydrogen cyanide, demonstrating a robust pathway for its formation. pnas.org

Table 1: Plausible Prebiotic Formation of 2-Aminooxazole

| Reactants | Catalysts/Conditions | Key Intermediates | Significance |

| Cyanamide, Glycolaldehyde | Inorganic Phosphate (pH buffer and catalyst) | Carbinolamine | Efficient formation under early Earth conditions. nih.govresearchgate.netresearchgate.net |

| Hydrogen Cyanide (in aqueous solution with NaCl, NH4Cl, phosphate) | γ radiolysis, Wet-dry cycles | Glycolaldehyde, Cyanamide | Demonstrates formation in a continuous reaction network from a single carbon source. pnas.org |

A key aspect of the prebiotic relevance of 2-aminooxazole is its ability to participate in chemoselective multicomponent reactions in an aqueous environment. In a mixture of prebiotically plausible molecules, 2-aminooxazole exhibits preferential reactivity. For instance, when present with 2-aminoimidazole, 2-aminooxazole reacts selectively with glyceraldehyde. nih.govpnas.org This reaction forms pentose (B10789219) aminooxazolines, which are crucial intermediates in the synthesis of RNA monomers, while leaving 2-aminoimidazole available for other essential functions like nucleotide activation. nih.gov

This selectivity is significant because it suggests a pathway for the orderly assembly of complex molecules from a simple mixture without the need for reagents to be added in a specific, timed sequence. pnas.org The distinct reactivity of 2-aminooxazole within a common synthetic pathway for other important prebiotic molecules, like 2-aminoimidazole and 2-aminothiazole (B372263), points towards a robust reaction network capable of leading to both the synthesis and subsequent activation of RNA monomers. nih.govacs.org

2-Aminooxazole is a pivotal precursor in the synthesis of pyrimidine (B1678525) ribonucleotides. rsc.orgrsc.org The Powner-Sutherland pathway, a widely recognized model for prebiotic nucleotide synthesis, demonstrates how 2-aminooxazole reacts with glyceraldehyde and inorganic phosphate to ultimately form cytidine (B196190) and uridine (B1682114) 2′,3′-cyclic phosphates. csbsju.edunih.govpnas.org This pathway elegantly bypasses the problematic step of separately synthesizing and then joining a pre-formed sugar and a nucleobase. csbsju.edu

More recent research has expanded the role of 2-aminooxazole, suggesting it could be part of a divergent synthetic route that leads to both pyrimidine and 8-oxo-purine nucleotides from a common set of precursors. nih.gov This highlights the potential for a unified prebiotic origin for the building blocks of nucleic acids, with 2-aminooxazole serving as a central intermediate. nih.gov

Astrochemical Relevance of 2-Aminooxazole

The astrochemical relevance of 2-aminooxazole stems from the interstellar abundance of its precursor molecules and its potential to form in extraterrestrial environments. researchgate.netresearchgate.net This suggests that 2-aminooxazole could have been delivered to the early Earth by comets or meteorites, contributing to the planet's inventory of prebiotic molecules. researchgate.net

The precursors to 2-aminooxazole, cyanamide and glycolaldehyde, have been detected in the interstellar medium (ISM). researchgate.netresearchgate.net This discovery supports the hypothesis that 2-aminooxazole could form in astrophysical environments. researchgate.net While deep searches for 2-aminooxazole in chemically rich regions like the Galactic Center giant molecular cloud G+0.693-0.027 and the proto-Sun IRAS16293-2422 B have not yet yielded a definitive detection, the presence of its precursors is encouraging. astrobiology.comoup.com Microwave spectroscopy studies have been conducted to provide the necessary data that would aid in the identification of 2-aminooxazole in planetary atmospheres or interstellar space. acs.org

The stability of 2-aminooxazole under the harsh conditions of space is critical to its viability as an extraterrestrial prebiotic molecule. researchgate.net Laboratory experiments have investigated its resilience to energetic processing, including ultraviolet (UV) photons and high-energy electrons (simulating cosmic rays). researchgate.netarxiv.org

Studies on 2-aminooxazole in ice mixtures (both pure and with water) at very low temperatures (20 K) have determined its destruction cross-sections when irradiated. researchgate.netarxiv.org The results indicate that 2-aminooxazole could survive UV radiation and cosmic rays within the ice mantles of dense molecular clouds for extended periods, potentially beyond the collapse of the cloud. researchgate.netarxiv.org However, it is predicted to be very unstable on the surface of cold Solar System bodies like Kuiper belt objects. researchgate.netarxiv.org Despite this, it could potentially survive if protected within larger aggregates like dust grains or cometesimals. researchgate.netarxiv.org

On the early Earth, which likely had a more transparent atmosphere to UV light, the photostability of 2-aminooxazole would have been a significant factor. researchgate.net Studies examining its degradation under UV light (210–290 nm) found it to be the least photostable among related prebiotic molecules like 2-aminoimidazole and 2-aminothiazole, with a half-life of approximately 7-100 hours under a solar-like spectrum. rsc.orgrsc.orgnih.gov Computational studies have explored the mechanisms of its photochemical reactions, providing insight into its behavior under early Earth UV conditions. rsc.orgacs.org

Table 2: Stability of 2-Aminooxazole (2AO) in Astrophysical Environments

| Environment | Radiation Type | Stability / Half-Life | Findings |

| Ice mantles of dense clouds | UV photons, Cosmic rays (simulated) | High (could survive beyond cloud collapse) | Protected within ice, allowing for long-term survival. researchgate.netarxiv.org |

| Surface of Kuiper belt objects | UV photons, Cosmic rays (simulated) | Very unstable | Unlikely to persist on exposed surfaces. researchgate.netarxiv.org |

| Dust grain agglomerates/cometesimals | UV photons, Cosmic rays (simulated) | Potentially stable | Could be shielded from harsh radiation. researchgate.netarxiv.org |

| Early Earth surface | Solar UV light (210-290 nm) | ~7-100 hours | Relatively low photostability compared to other 2-aminoazoles. rsc.orgrsc.orgnih.gov |

Implications for the Origin of Life Hypotheses

The emergence of 2-aminooxazole and its derivatives from simple molecular precursors under plausible prebiotic conditions holds significant implications for various origin of life hypotheses, particularly the "RNA world" theory. The RNA world hypothesis posits that RNA, or a similar molecule, was the primary form of genetic material and catalytic molecule before the evolution of DNA and proteins wikipedia.orgnih.gov. A central challenge to this hypothesis has been to explain the prebiotic synthesis of RNA's building blocks, the ribonucleotides. Research into 2-aminooxazole-5-carbonitrile and its related compound, 2-aminooxazole, has provided a compelling potential solution to this puzzle, suggesting a pathway for the formation of pyrimidine ribonucleotides.

2-Aminooxazole is considered a pivotal intermediate in the prebiotic synthesis of activated pyrimidine ribonucleotides rsc.org. Its formation from the reaction of cyanamide and glycolaldehyde, two simple molecules presumed to be present on the early Earth, provides a robust starting point for the assembly of more complex structures researchgate.netresearchgate.net. Theoretical studies have shown that phosphate is crucial not only for the cyclization and water-elimination steps but also for the initial reaction that forms the carbinolamine intermediate, a precursor to 2-aminooxazole researchgate.netrsc.org.

The significance of 2-aminooxazole is further highlighted by its shared synthetic pathway with 2-aminoimidazole, another molecule of great prebiotic importance nih.gov. Investigations have revealed that in the presence of glycolaldehyde, cyanamide, phosphate, and an ammonium (B1175870) source, both 2-aminooxazole and 2-aminoimidazole can be produced nih.gov. This common origin suggests a potential reaction network on the early Earth that could have simultaneously produced precursors for RNA monomers (via 2-aminooxazole) and molecules capable of activating them for polymerization (as 2-aminoimidazole is a superior activating group for nonenzymatic RNA copying) nih.gov. The relative yields of these two crucial compounds are influenced by environmental factors such as pH and ammonium concentration, with more acidic conditions and higher ammonium concentrations favoring the formation of 2-aminoimidazole nih.gov.

This shared chemistry provides a framework where the building blocks of RNA and the means for their polymerization could co-exist and interact, a critical step toward the formation of self-replicating systems nih.govnih.gov. The subsequent reaction of 2-aminooxazole with glyceraldehyde preferentially forms pentose aminooxazolines, key precursors to pyrimidine ribonucleotides, leaving 2-aminoimidazole available for nucleotide activation nih.gov. This selective reactivity strengthens the hypothesis of a connected network of chemical reactions leading from simple precursors to the fundamental components of an RNA world nih.gov.

The study of 2-aminooxazole's photochemistry also has implications for its role on the prebiotic Earth, which likely experienced higher levels of UV radiation than today researchgate.net. Understanding how this key intermediate behaves under UV light helps to assess its stability and potential reaction pathways in an early Earth environment rsc.org.

The discovery of plausible prebiotic synthetic routes to 2-aminooxazole and its subsequent conversion to ribonucleotide precursors provides strong support for hypotheses suggesting that the essential molecules for life could arise from simple chemical processes, a foundational concept in the study of abiogenesis nasa.govnoaa.govresearchgate.netmdpi.com.

Research Findings on Prebiotic Synthesis Pathways Involving 2-Aminooxazole

| Precursors | Key Intermediate(s) | Product(s) | Significance for Origin of Life |

| Cyanamide, Glycolaldehyde | 2-Aminooxazole | Activated Pyrimidine Ribonucleotides | Provides a plausible pathway for the formation of RNA building blocks, supporting the RNA World hypothesis rsc.org. |

| Cyanamide, Glycolaldehyde, Phosphate, Ammonium | 2-Aminooxazole, 2-Aminoimidazole | Pentose aminooxazolines (from 2-aminooxazole), Nucleotide activators (2-aminoimidazole) | Demonstrates a common origin for RNA monomer precursors and activating groups, suggesting a robust prebiotic chemical network nih.gov. |

Environmental Factors Influencing Product Formation

| Condition | Favored Product | Implication |

| Acidic pH, Higher Ammonium Concentration | 2-Aminoimidazole | Environmental conditions could select for the formation of molecules needed for nucleotide activation nih.gov. |

| Basic Conditions | 2-Aminooxazole | Environmental conditions could select for the formation of RNA precursors researchgate.net. |

Applications of 2 Aminooxazole 5 Carbonitrile in Advanced Organic Synthesis

2-Aminooxazole-5-carbonitrile as a Versatile Synthetic Building Block

The utility of this compound as a versatile building block stems from the differential reactivity of its constituent functional groups. The exocyclic amino group can act as a nucleophile or be functionalized, while the nitrile group is a valuable precursor for various nitrogen-containing heterocycles through cyclization reactions. This multifunctionality allows for its participation in a wide array of chemical transformations.

Researchers have identified 2-aminooxazole derivatives as valuable scaffolds in medicinal chemistry, often serving as isosteres for the more commonly used 2-aminothiazole (B372263) nucleus. acs.orgnih.govfigshare.com This isosteric relationship is significant, as the oxazole (B20620) core can confer distinct physicochemical properties, such as modified lipophilicity and metabolic stability, which are critical for developing new therapeutic agents. acs.orgnih.gov The ability to readily synthesize a range of molecules from a single, accessible starting material like this compound is a key advantage. For instance, starting from a closely related building block, 5-amino-2-phenyloxazole-4-carbonitrile, a large variety of pyrimido[5,4-d]oxazoles and pyrido[3,2-d]oxazoles have been synthesized in one or two steps, demonstrating the scaffold's synthetic flexibility. researchgate.net

The general class of 2-substituted 5-amino-4-cyano-1,3-oxazoles are recognized as versatile intermediates for constructing fused heterocyclic systems, particularly through heteroannulation reactions with reagents like isothiocyanates. organic-chemistry.org This adaptability makes this compound and its derivatives powerful tools for generating molecular diversity.

Construction of Complex Heterocyclic Systems

The strategic placement of the amino and nitrile groups on the oxazole ring makes this compound an ideal precursor for the synthesis of fused heterocyclic systems, which are prevalent in biologically active compounds.

A primary application of this compound is in the construction of the oxazolo[5,4-d]pyrimidine (B1261902) core. This scaffold is structurally analogous to endogenous purine (B94841) bases and is therefore of significant interest in oncology and immunology. researchgate.netmdpi.com The most common synthetic strategy involves building the pyrimidine (B1678525) ring onto the existing oxazole framework. organic-chemistry.orgmdpi.com

In a typical two-step synthesis, a C(2)-functionalized 5-aminooxazole-4-carbonitrile (B1331464) is used as the starting material. researchgate.net The process involves the formation of an intermediate which then undergoes cyclization to yield the final fused-ring product. This method has been successfully employed to create novel oxazolo[5,4-d]pyrimidine derivatives with potential as anticancer agents. researchgate.net Similarly, various 7-aminooxazolo[5,4-d]pyrimidines have been synthesized and evaluated for their immunological, antiviral, and anticancer activities, highlighting the therapeutic potential of molecules derived from this building block. mdpi.com

| Starting Material Analogue | Reagents | Product Type | Reference |

| 5-Amino-2-substituted-oxazole-4-carbonitrile | Various isothiocyanates | 2,5,7-Trisubstituted Oxazolo[5,4-d]pyrimidines | organic-chemistry.org |

| C(2)-functionalized 5-aminooxazole-4-carbonitrile | Two-step pathway (details in source) | Novel oxazolo[5,4-d]pyrimidine derivatives | researchgate.net |

| 5-Amino-2-phenyloxazole-4-carbonitrile | One or two-step reactions | Pyrimido[5,4-d]oxazoles | researchgate.net |

While direct synthesis of bipyridine from this compound is not extensively documented, the underlying reactivity of the amino-cyano-azole motif enables its use in constructing various fused pyridine (B92270) rings and other polycyclic systems. For example, the analogous building block 5-amino-2-phenyloxazole-4-carbonitrile has been successfully used to synthesize pyrido[3,2-d]oxazoles, which are fused pyridine-oxazole systems. researchgate.net

The general synthetic logic involves the condensation of the amino-nitrile precursor with a suitable carbonyl-containing partner to construct the pyridine ring. This approach is a cornerstone of heterocyclic chemistry for creating fused systems. Similar strategies are employed with related amino-cyano heterocycles, such as 5-amino-pyrazole-4-carbonitriles, to generate pyrazolo[3,4-b]pyridines, demonstrating the broad applicability of this reaction type. The nitrile group often participates in the cyclization, forming the final aromatic ring. These reactions underscore the potential of this compound to serve as a precursor for a wide range of complex polycyclic aromatic compounds beyond the more common oxazolopyrimidines.

Strategies for Diversity-Oriented Synthesis and Library Generation

Diversity-oriented synthesis (DOS) aims to rapidly generate collections of structurally diverse small molecules for high-throughput screening. Aminoazoles, including this compound, are excellent substrates for DOS due to their ability to participate in multicomponent reactions (MCRs).

MCRs allow for the formation of complex products in a single step from three or more starting materials, offering significant advantages in efficiency and atom economy. The this compound scaffold can be employed in such reactions where the amino and nitrile functionalities react sequentially or in a concerted fashion with other reagents to build complex heterocyclic libraries.

A key strategy in DOS is "condition-based divergence," where slight modifications to reaction conditions (e.g., catalyst, solvent, temperature) can steer a reaction toward different structural outcomes from the same set of starting materials. For instance, in reactions involving other aminoazoles, the addition of a catalytic amount of acid was shown to switch the reaction pathway to yield a positionally isomeric product compared to the reaction run under neutral or basic conditions. Applying these principles to this compound could allow for the controlled synthesis of diverse molecular libraries, such as isomeric fused pyridines or pyrimidines, simply by tuning the reaction environment. This approach greatly expands the chemical space that can be explored from a single, versatile building block.

Design of Scaffolds with Tunable Chemical Properties

A significant application of the 2-aminooxazole scaffold is in the rational design of molecules with tailored physicochemical properties. This is often achieved by employing it as a bioisostere of the 2-aminothiazole scaffold, a common motif in many bioactive compounds. acs.orgnih.gov Bioisosteric replacement involves substituting one atom or group with another that has similar physical or chemical properties, with the goal of modulating the molecule's activity, selectivity, or pharmacokinetic profile.

The substitution of the sulfur atom in a thiazole (B1198619) with an oxygen atom to form an oxazole can lead to significant changes in key drug-like properties. acs.org Research comparing 2-aminooxazole derivatives with their 2-aminothiazole counterparts has shown that the oxazole-based compounds consistently exhibit lower lipophilicity. nih.gov This is a desirable trait as high lipophilicity can be associated with poor solubility and other unfavorable pharmacokinetic properties.

The table below, based on reported experimental data, illustrates the impact of this isosteric exchange on lipophilicity, measured as log k'w (a chromatographic hydrophobicity index). nih.gov

| Compound Subtype | Isosteric Core | Average Decrease in log k'w (Oxazole vs. Thiazole) | Fold Decrease in Lipophilicity |

| Subtype I | 2-Aminooxazole | 0.95 ± 0.09 | 8.87 ± 1.22 |

| Subtype II | 2-Aminooxazole | 1.05 ± 0.04 | 11.33 ± 1.09 |

Comparative Investigations with Isosteric Heterocyclic Systems

Structural and Electronic Contrasts Between 2-Aminooxazole and 2-Aminothiazole (B372263)

The C-O bonds in the oxazole (B20620) ring are shorter and more polarized than the corresponding C-S bonds in the thiazole (B1198619) ring. This increased polarization affects the aromaticity and dipole moment of the molecule. The 2-aminothiazole scaffold is considered a privileged structure in drug development, but the sulfur atom can be susceptible to metabolic oxidation. acs.org In contrast, the oxygen atom in 2-aminooxazole provides a different metabolic profile, potentially avoiding this inactivation pathway. acs.org

Theoretical studies using polarization-justified Fukui functions reveal distinct electronic characteristics. Thiazole is described as nearly aromatic and less polarized compared to the moderately polarized oxazole system. komorowski.edu.pl These intrinsic electronic differences are foundational to the varied reactivity and interaction profiles of the two scaffolds.

Table 1: Comparison of Physicochemical Properties

| Property | 2-Aminooxazole Scaffold | 2-Aminothiazole Scaffold | Key Difference |

|---|---|---|---|

| Heteroatom | Oxygen | Sulfur | Oxygen is smaller and more electronegative. |

| Polarity | Moderately Polarized komorowski.edu.pl | Less Polarized / Nearly Aromatic komorowski.edu.pl | Affects solubility and intermolecular interactions. |

| Lipophilicity (ClogP) | Generally Lower nih.govacs.org | Generally Higher | Oxazoles tend to have improved aqueous solubility. acs.org |

| Metabolic Stability | Avoids sulfur oxidation acs.org | Sulfur atom is susceptible to oxidation acs.org | Can lead to different metabolic inactivation pathways. |

| PAINS Potential | Less prone to PAINS-like behavior nih.gov | Identified as a potential PAINS scaffold nih.govacs.org | Affects suitability in high-throughput screening. |

Differential Reactivity Profiles of Oxazole and Thiazole Isosteres

The electronic distinctions between the oxazole and thiazole rings directly translate to different reactivity patterns. Computational analyses predict the most likely sites for electrophilic and nucleophilic attacks, which are crucial for both synthetic functionalization and potential unwanted reactions in a biological context.

Electrophilic Attack : For both 2-aminooxazole and 2-aminothiazole, the preferred site for electrophilic substitution is the C5 position. komorowski.edu.pl

Nucleophilic Attack : The C2 position is the primary site for nucleophilic attack in oxazoles. komorowski.edu.pl In contrast, nucleophilic reactions with thiazoles are rare but would also target the C2 position. komorowski.edu.pl

The 2-aminothiazole core has been noted for its potential to act as a pan-assay interference compound (PAINS), suggesting a tendency for non-specific reactivity or promiscuous behavior in biological assays. nih.govnih.gov The isosteric replacement with 2-aminooxazole is a strategy employed to potentially mitigate these undesirable off-target activities. nih.gov Studies have shown that 2-aminooxazole isosteres can retain the desired biological activity of their thiazole counterparts while not exhibiting significant cytotoxicity or PAINS-like characteristics. nih.gov

Impact of Isosteric Replacement on Molecular Recognition and Ligand Design

The sulfur atom in 2-aminothiazole can participate in different non-covalent interactions compared to the oxygen in 2-aminooxazole. While oxygen is a potent hydrogen bond acceptor, the larger, more polarizable sulfur atom can engage in other types of interactions, such as π–π stacking, which may be crucial for binding to a specific protein pocket. nih.gov For example, a π–π interaction between a thiazole ring and a methionine residue has been observed in the binding mode of certain inhibitors. nih.gov

Table 2: Bioisosteric Effects on Drug Design Parameters

| Parameter | Impact of Thiazole-to-Oxazole Replacement | Rationale |

|---|---|---|

| Target Binding | Can alter or maintain binding affinity. | Depends on whether the S or O atom is involved in key interactions. A stabilizing N-S interaction cannot be mimicked by the oxazole ring. researchgate.net |

| Solubility | Generally increases. | The resulting compounds are typically less lipophilic (lower ClogP). acs.org |

| Metabolism | Can improve metabolic stability. | Eliminates the metabolically labile sulfur atom, which is prone to oxidation. acs.org |

| Toxicity Profile | Can be improved. | May reduce non-specific reactivity and PAINS-associated issues. nih.gov |

Strategic Considerations for Scaffold Selection in Chemical Synthesis

The choice between a 2-aminooxazole and a 2-aminothiazole scaffold is also a strategic decision in chemical synthesis, influenced by factors like synthetic accessibility, stability, and the availability of starting materials.

The 2-aminothiazole scaffold is widely used and featured in many commercial drugs, and its synthesis is well-established, often through the Hantzsch thiazole synthesis reacting an α-haloketone with a thiourea (B124793). nih.govmdpi.com This makes it a readily accessible core for many synthetic endeavors.

In contrast, the 2-aminooxazole scaffold has been explored less frequently. nih.govresearchgate.net The synthesis of N-substituted 2-aminooxazoles, in particular, can be less straightforward than that of their thiazole counterparts, sometimes necessitating the development of novel synthetic strategies. nih.govacs.org For instance, researchers have had to elaborate on new methods, such as utilizing Buchwald-Hartwig coupling, to efficiently prepare certain N,4-disubstituted 2-aminooxazoles. nih.govresearchgate.net Therefore, while the oxazole scaffold may offer superior physicochemical or biological properties, the synthetic route may require more optimization and development compared to the well-trodden paths for thiazole synthesis. nih.gov

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Routes with Enhanced Atom Economy

The pursuit of sustainable chemical manufacturing necessitates the development of synthetic pathways that maximize the incorporation of starting materials into the final product, a principle known as atom economy. Future research will undoubtedly focus on creating more efficient and environmentally benign methods for the synthesis of 2-Aminooxazole-5-carbonitrile and its derivatives.

Key areas of exploration will likely include:

Catalytic C-H Amination and Cyanation: Direct functionalization of the oxazole (B20620) core through catalytic C-H activation would represent a significant leap forward in atom economy, avoiding the need for pre-functionalized starting materials.

Green Chemistry Approaches: The use of greener solvents, renewable starting materials, and energy-efficient reaction conditions, such as microwave-assisted synthesis, will be crucial in developing sustainable production methods for this important scaffold. mdpi.comacs.orgnih.govsoton.ac.ukresearchgate.net

| Synthetic Strategy | Key Advantages | Potential Research Focus |

| Catalytic C-H Functionalization | High atom economy, reduced waste | Development of selective catalysts for direct amination and cyanation of the oxazole ring. |

| Multi-Component Reactions | Step-economy, reduced purification steps | Design of novel convergent synthetic routes from simple, readily available precursors. |

| Green Chemistry Methods | Reduced environmental impact, increased safety | Exploration of aqueous reaction media, biodegradable solvents, and energy-efficient technologies. |

Exploration of New Reactivity Modes and Synthetic Transformations

The unique electronic nature of the this compound scaffold, featuring both an electron-donating amino group and an electron-withdrawing nitrile group, presents a rich landscape for exploring novel reactivity. Future investigations will aim to unlock the full synthetic potential of this arrangement.

Emerging research directions include:

Cycloaddition Reactions: The oxazole ring can participate as a diene in Diels-Alder reactions, and the nitrile group can undergo cycloadditions with azides to form tetrazoles. pitt.edunih.gov A systematic study of these reactions with a variety of dienophiles and azides will expand the accessible chemical space.

Derivatization of the Amino and Nitrile Groups: The amino group can be readily acylated, alkylated, or incorporated into larger heterocyclic systems. The nitrile group can be hydrolyzed to an amide or carboxylic acid, reduced to an amine, or used as a handle for the construction of more complex nitrogen-containing heterocycles. nih.gov

Metal-Catalyzed Cross-Coupling Reactions: The development of methods for the direct C-H arylation or alkylation of the oxazole ring, catalyzed by transition metals, would provide a powerful tool for the synthesis of highly functionalized derivatives.

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens through which to investigate the intricate details of chemical reactions. Future research will increasingly leverage these tools to gain a deeper understanding of the reactivity and properties of this compound.

Areas ripe for computational investigation include:

Reaction Mechanism Elucidation: DFT calculations can be employed to map out the potential energy surfaces of proposed synthetic routes, identify transition states, and calculate activation barriers. This will aid in the optimization of existing synthetic methods and the design of new, more efficient ones. ekb.egnih.gov

Prediction of Spectroscopic Properties: Computational methods can accurately predict spectroscopic data, such as NMR and IR spectra, which will be invaluable for the characterization of new derivatives of this compound.

Electronic Structure Analysis: A thorough computational analysis of the molecule's electronic structure will provide insights into its reactivity, aromaticity, and the influence of the amino and nitrile substituents on the oxazole ring. researchgate.net

| Computational Method | Application in this compound Research | Expected Insights |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, calculation of electronic properties. | Optimization of synthetic routes, prediction of reactivity. |

| Time-Dependent DFT (TD-DFT) | Prediction of UV-Vis spectra and photophysical properties. | Understanding of photochemical behavior and potential for optoelectronic applications. |

| Molecular Dynamics (MD) | Simulation of behavior in different solvent environments. | Insights into solubility, aggregation, and intermolecular interactions. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch-wise synthesis to continuous flow chemistry offers numerous advantages, including improved safety, scalability, and reproducibility. The integration of the synthesis of this compound and its derivatives into automated flow platforms is a key area for future development.

This will involve:

Development of Robust Flow Protocols: Designing and optimizing continuous flow processes for the key synthetic steps involved in the production of this compound.

In-line Purification and Analysis: Integrating purification techniques, such as solid-phase extraction or continuous crystallization, and analytical methods, such as HPLC or NMR, directly into the flow system to enable real-time monitoring and quality control.

Automated Library Synthesis: Utilizing automated flow platforms for the rapid and efficient synthesis of libraries of this compound derivatives for high-throughput screening in drug discovery and materials science. cam.ac.uk

Expanding the Scope of Prebiotic Chemistry Investigations

The closely related compound, 2-aminooxazole, has been identified as a key intermediate in plausible prebiotic pathways to ribonucleotides, the building blocks of RNA. researchgate.netresearchgate.netnih.govnih.gov This positions this compound as a molecule of significant interest in the field of origin of life research.

Future research in this area will likely focus on:

Plausible Prebiotic Synthesis: Investigating whether this compound could have been formed under plausible early Earth conditions, perhaps through the reaction of 2-aminooxazole with cyanide-containing species. nih.gov

Role in the Formation of Protomacromolecules: Exploring the potential of this compound to participate in polymerization reactions or act as a precursor to other prebiotically relevant molecules. The presence of the nitrile group offers a reactive handle for further chemical evolution.

Interaction with other Prebiotic Molecules: Studying the interactions of this compound with other key prebiotic molecules, such as sugars, amino acids, and phosphate (B84403) minerals, to understand its potential role in the emergence of more complex systems.

Potential for Material Science Applications

The unique combination of a rigid, aromatic oxazole core with reactive amino and nitrile functionalities makes this compound an attractive building block for the design of novel functional materials.

Future research could explore its incorporation into:

Polymers with Tailored Properties: The amino and nitrile groups can serve as reactive sites for polymerization. For example, the amino group could be used to form polyamides or polyimides, while the nitrile group could be polymerized to form conjugated polymers with interesting electronic and optical properties.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms in the oxazole ring, the amino group, and the nitrile group can all act as coordination sites for metal ions, opening up the possibility of creating novel coordination polymers and MOFs with potential applications in catalysis, gas storage, and sensing.

Functional Dyes and Pigments: The extended conjugation and the presence of donor and acceptor groups suggest that derivatives of this compound could exhibit interesting photophysical properties, making them candidates for development as functional dyes and pigments.

Q & A

Q. What are the recommended synthesis routes for 2-Aminooxazole-5-carbonitrile, and how do they compare in terms of yield and scalability?

- Methodological Answer : Synthesis typically involves multi-step protocols, including cyclization of nitrile-containing precursors or condensation reactions. For example, green mechanochemical methods using recyclable catalysts like Fe₃O₄@SiO₂@Vanillin nanoparticles have been optimized for similar carbonitriles, achieving yields >80% under solvent-free conditions . Alternative routes may involve malononitrile as a key precursor, with reaction conditions (e.g., room temperature vs. reflux) critically influencing purity . Comparative analysis of reaction kinetics and byproduct profiles is essential for scalability.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of 1H/13C NMR to confirm substitution patterns (e.g., amino and nitrile groups) and high-resolution mass spectrometry (HRMS) for molecular ion verification . HPLC with UV detection (λ = 254 nm) is recommended for purity assessment, particularly to detect hydrolyzed byproducts (e.g., carboxylic acid derivatives) that may form under humid conditions .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors, as thermal decomposition may release toxic gases (e.g., HCN) .

- Spill Management : Collect solid residues using non-sparking tools and neutralize with alkaline solutions (e.g., 10% NaOH) before disposal .

Advanced Research Questions

Q. How can computational modeling predict reaction pathways for this compound derivatives, and what are the limitations?

- Methodological Answer : Tools like AI-powered synthesis planners (e.g., Reaxys, Pistachio) leverage reaction databases to propose feasible routes. For example, retrosynthetic analysis of similar oxazoles identifies malononitrile and hydroxylamine as viable precursors . Limitations include poor accuracy for rare heterocycles or non-traditional catalysts. Validate predictions with DFT calculations (e.g., Gibbs free energy of intermediates) .

Q. What strategies resolve contradictions in bioactivity data for this compound analogs?

- Methodological Answer :

- Data Triangulation : Cross-reference cytotoxicity assays (e.g., MTT vs. ATP luminescence) to confirm biological activity .

- Structural Confounders : Test for substituent effects; e.g., electron-withdrawing groups (e.g., -NO₂) may enhance stability but reduce solubility, skewing IC₅₀ values .

- Batch Variability : Use LC-MS to detect impurities (e.g., oxidation products) that may account for inconsistent results .

Q. How do reaction mechanisms differ between homogeneous and heterogeneous catalytic systems for this compound synthesis?

- Methodological Answer :

- Homogeneous Catalysts (e.g., CuI): Promote Ullmann-type couplings but require strict anhydrous conditions .

- Heterogeneous Catalysts (e.g., Fe₃O₄@SiO₂@Vanillin): Enable solvent-free, mechanochemical synthesis via surface-bound radicals, reducing side reactions but requiring post-synthesis catalyst recovery . Kinetic studies (e.g., Arrhenius plots) and TEM imaging of catalyst surfaces are critical for mechanistic insights.

Q. What are the best practices for optimizing this compound stability in long-term storage?

- Methodological Answer :

- Storage Conditions : Store under argon at -20°C in amber vials to prevent photodegradation and hydrolysis .

- Stability Monitoring : Conduct periodic NMR/HPLC checks; detect nitrile-to-amide conversion via IR spectroscopy (loss of C≡N peak at ~2200 cm⁻¹) .

Data Analysis and Experimental Design

Q. How should researchers design dose-response studies for this compound in cellular models?

- Methodological Answer :

- Dose Range : Start with 0.1–100 µM, based on logP predictions (e.g., ClogP ~1.5 for moderate hydrophilicity) .

- Controls : Include solvent (DMSO) and positive controls (e.g., doxorubicin for cytotoxicity).

- Endpoint Selection : Combine apoptosis assays (Annexin V) with metabolic activity (Resazurin) to distinguish mechanisms .

Q. What statistical methods are appropriate for analyzing contradictory spectral data in structural elucidation?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.